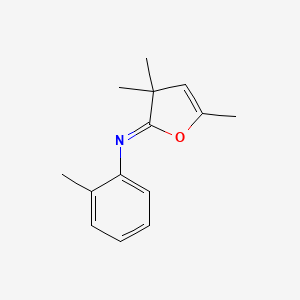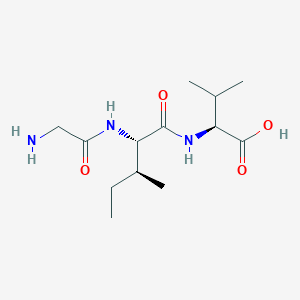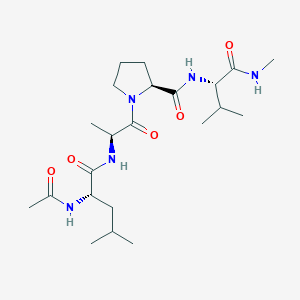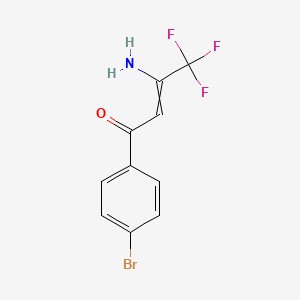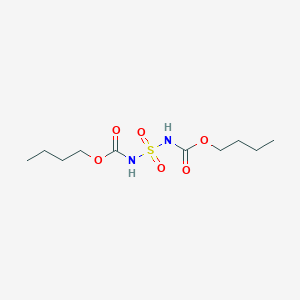
Disiloxane, 1,1,3,3-tetraisocyanato-1,3-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disiloxane, 1,1,3,3-tetraisocyanato-1,3-diphenyl-, is an organosilicon compound characterized by the presence of isocyanate groups attached to a disiloxane backbone. This compound is notable for its unique chemical structure, which combines the properties of both silicon and organic isocyanates, making it valuable in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disiloxane, 1,1,3,3-tetraisocyanato-1,3-diphenyl-, typically involves the reaction of disiloxane derivatives with isocyanate precursors. . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrolysis and substitution reactions, utilizing advanced reactors and purification systems to achieve the desired product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Disiloxane, 1,1,3,3-tetraisocyanato-1,3-diphenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane-based oxides.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts like palladium or platinum complexes.
Major Products Formed
Oxidation: Siloxane oxides.
Reduction: Amino-substituted disiloxanes.
Substitution: Various functionalized disiloxanes depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Disiloxane, 1,1,3,3-tetraisocyanato-1,3-diphenyl-, finds applications in several scientific research fields:
Chemistry: Used as a precursor for synthesizing advanced organosilicon compounds and polymers.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its role in developing novel pharmaceuticals and medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism by which Disiloxane, 1,1,3,3-tetraisocyanato-1,3-diphenyl-, exerts its effects involves the interaction of its isocyanate groups with various molecular targets. These interactions can lead to the formation of stable covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, thereby modulating their activity and function. The pathways involved may include the inhibition of specific enzymes or the alteration of cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane
- 1,1,3,3-Tetramethyldisiloxane
- 1,1,3,3-Tetraisocyanato-1,3-dimethyl-disiloxane
Uniqueness
Disiloxane, 1,1,3,3-tetraisocyanato-1,3-diphenyl-, stands out due to its combination of phenyl and isocyanate groups, which impart unique reactivity and functional properties. This makes it particularly valuable in applications requiring specific chemical modifications and high-performance materials.
Propiedades
Número CAS |
85314-78-9 |
|---|---|
Fórmula molecular |
C16H10N4O5Si2 |
Peso molecular |
394.44 g/mol |
Nombre IUPAC |
[diisocyanato(phenyl)silyl]oxy-diisocyanato-phenylsilane |
InChI |
InChI=1S/C16H10N4O5Si2/c21-11-17-26(18-12-22,15-7-3-1-4-8-15)25-27(19-13-23,20-14-24)16-9-5-2-6-10-16/h1-10H |
Clave InChI |
FRNSVPSQFUCKFZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](N=C=O)(N=C=O)O[Si](C2=CC=CC=C2)(N=C=O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


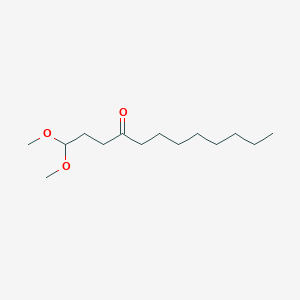
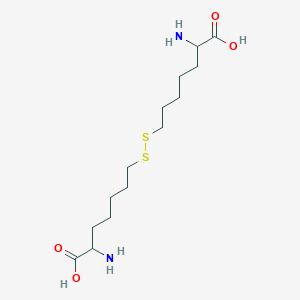
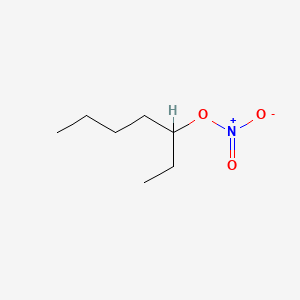
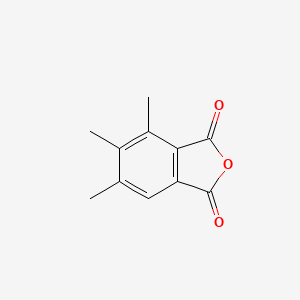
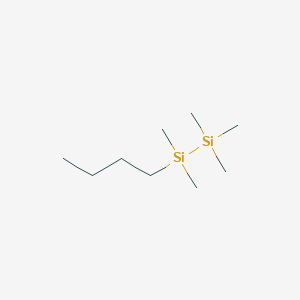
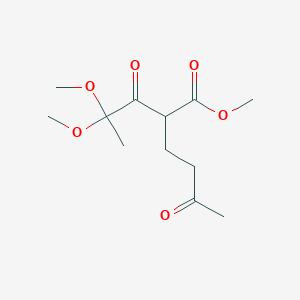

![1-Thia-4-azaspiro[4.5]decane-2,3-dione](/img/structure/B14424880.png)
